Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its complex structure, which includes a quinoline moiety, a piperidine ring, and a benzoate ester group.
Preparation Methods
The synthesis of Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the piperidine ring. The final steps involve the formation of the benzoate ester group and the acetamido linkage. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline and piperidine moieties, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the benzoate ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents on the quinoline or piperidine rings.
Quinoline derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, but differ in their overall structure and biological activity.
Piperidine derivatives: Compounds such as piperidine itself or its substituted derivatives, which may have different pharmacological properties.
This compound stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-2-34-26(33)19-6-9-20(10-7-19)28-23(31)16-35-21-5-3-4-17-8-11-22(29-24(17)21)30-14-12-18(13-15-30)25(27)32/h3-11,18H,2,12-16H2,1H3,(H2,27,32)(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJXQVBIXUQPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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